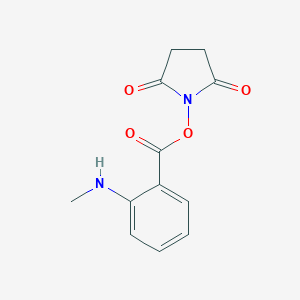

Succinimidyl N-methylanthranilate

Descripción

Contextualization of N-methylanthranilate Derivatives in Fluorescent Probe Development

N-methylanthranilate and its derivatives are recognized for their fluorescent properties, which makes them valuable components in the design of fluorescent probes. jmb.or.krnih.gov These probes are instrumental in various biological and chemical assays, enabling the detection and quantification of specific molecules or the monitoring of cellular processes. nih.gov For instance, the fluorescence of these compounds can be sensitive to their local environment, allowing for the development of probes that report on changes in polarity or the presence of specific ions. The core structure of N-methylanthranilate provides a scaffold that can be chemically modified to tune its fluorescent properties, such as excitation and emission wavelengths, quantum yield, and lifetime. This adaptability is crucial for creating probes tailored to specific experimental needs, including high-throughput screening assays. nih.gov

Significance of Succinimidyl Ester Functionality in Bioconjugation and Labeling Strategies

The succinimidyl ester (SE), also known as an N-hydroxysuccinimide (NHS) ester, is a highly reactive functional group widely employed in bioconjugation. nih.govthermofisher.combiotium.com Its primary utility lies in its ability to efficiently and specifically react with primary amines, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues, to form stable amide bonds. thermofisher.combiotium.com This reaction is a cornerstone of protein labeling, allowing for the covalent attachment of various molecules, including fluorescent dyes, biotin, or other reporter molecules, to proteins and other biomolecules. thermofisher.combiotium.com

The reaction is typically carried out in aqueous solutions at or near physiological pH. acs.org However, a key consideration is the competition between the desired aminolysis (reaction with the amine) and the hydrolysis of the succinimidyl ester, which can reduce the efficiency of the conjugation. nih.govacs.org Despite this, the reliability and predictability of the succinimidyl ester-amine reaction have made it a staple in the creation of bioconjugates for a vast array of applications, from immunoassays to cellular imaging. biotium.com

Overview of Succinimidyl N-methylanthranilate as a Multifunctional Reagent

Succinimidyl N-methylanthranilate integrates the fluorescent properties of the N-methylanthranilate core with the powerful bioconjugation capability of the succinimidyl ester. This combination renders it a multifunctional reagent. The N-methylanthranilate portion serves as the fluorescent reporter, while the succinimidyl ester provides the means to covalently attach this fluorophore to biomolecules of interest. This dual functionality allows for the straightforward creation of fluorescently labeled proteins, antibodies, and other amine-containing molecules. Such labeled biomolecules are essential tools for a variety of research applications, including fluorescence microscopy, flow cytometry, and fluorescence-based binding assays.

Scope and Objectives of Academic Research on Succinimidyl N-methylanthranilate

Academic research on succinimidyl N-methylanthranilate and related compounds is driven by the continuous need for more sophisticated and efficient tools in chemical biology and diagnostics. Key research objectives include:

Development of Novel Fluorescent Probes: Synthesizing and characterizing new derivatives with improved photophysical properties, such as increased brightness, photostability, and sensitivity to specific biological analytes.

Optimization of Bioconjugation Strategies: Investigating the reaction kinetics and conditions to maximize the efficiency and specificity of labeling, while minimizing undesirable side reactions like hydrolysis. nih.govacs.org

Applications in High-Throughput Screening: Designing and validating assays that utilize these fluorescent probes for the rapid screening of potential drug candidates or for diagnosing diseases. nih.gov

Elucidation of Biological Mechanisms: Employing fluorescently labeled biomolecules to study protein-protein interactions, enzyme activity, and other fundamental biological processes in real-time.

Structure

3D Structure

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-(methylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-13-9-5-3-2-4-8(9)12(17)18-14-10(15)6-7-11(14)16/h2-5,13H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNICSTUDFDPGRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376362 | |

| Record name | Succinimidyl N-methylanthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64156-72-5 | |

| Record name | Succinimidyl N-methylanthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for Succinimidyl N Methylanthranilate

Established Synthetic Pathways for Succinimidyl N-methylanthranilate

The primary and most well-established route for the synthesis of Succinimidyl N-methylanthranilate is through the esterification of N-methylanthranilic acid with N-hydroxysuccinimide. This transformation is typically not spontaneous and requires the use of a coupling agent to activate the carboxylic acid.

Synthesis via N-Hydroxysuccinimide Esterification of N-methylanthranilic Acid

The synthesis of Succinimidyl N-methylanthranilate is commonly achieved by reacting N-methylanthranilic acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.govamerigoscientific.com The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the hydroxyl group of NHS to form the stable succinimidyl ester and a urea (B33335) byproduct. amerigoscientific.comprepchem.com

The general reaction is as follows:

N-methylanthranilic acid + N-hydroxysuccinimide + Coupling Agent → Succinimidyl N-methylanthranilate + Byproducts

The selection of the coupling agent can influence the reaction conditions and the purification strategy. DCC is effective in organic solvents, and the resulting dicyclohexylurea (DCU) byproduct is largely insoluble in many common solvents, facilitating its removal by filtration. amerigoscientific.comnih.gov EDC, being water-soluble, is often preferred for reactions in aqueous-organic solvent mixtures or for easier removal of the urea byproduct through aqueous extraction. jesozio.com

Optimization of Reaction Conditions for Yield and Purity

The yield and purity of Succinimidyl N-methylanthranilate are highly dependent on the reaction conditions. Key parameters that require careful optimization include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

Solvent Selection: Anhydrous organic solvents are crucial to prevent the hydrolysis of the activated ester. Dichloromethane (DCM), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are commonly employed. Current time information in Kansas City, MO, US. The choice of solvent can impact the solubility of the reactants and the ease of product isolation.

Temperature Control: The reaction is typically carried out at room temperature or below (0-25 °C) to minimize side reactions, such as the formation of N-acylurea, a stable and often difficult-to-remove byproduct that can arise from the intramolecular rearrangement of the O-acylisourea intermediate.

Stoichiometry and Reaction Time: The molar ratio of N-methylanthranilic acid, NHS, and the coupling agent is a critical factor. A slight excess of NHS and the coupling agent is often used to ensure complete conversion of the carboxylic acid. The reaction progress is typically monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time, which can range from a few hours to overnight. Current time information in Kansas City, MO, US.

| Parameter | Recommended Condition | Rationale |

| Solvent | Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF) | Prevents hydrolysis of the active ester and byproducts. |

| Temperature | 0 - 25 °C | Minimizes the formation of N-acylurea and other side products. |

| Coupling Agent | N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Activates the carboxylic acid for esterification. |

| Reactant Ratio | Slight excess of NHS and coupling agent | Drives the reaction to completion. |

Novel Approaches in Succinimidyl N-methylanthranilate Synthesis

While the carbodiimide-mediated pathway is standard, research into more efficient, selective, and sustainable synthetic methods is ongoing.

Chemo-selective and Regioselective Synthetic Strategies

For substrates with multiple reactive functional groups, achieving chemo- and regioselectivity is paramount. In the case of N-methylanthranilic acid, the primary site of reaction is the carboxylic acid. However, the secondary amine could potentially react under certain conditions. The use of milder coupling agents and controlled reaction conditions helps to ensure that only the carboxylic acid is activated.

For more complex molecules containing N-methylanthranilate moieties, protecting group strategies may be necessary to ensure that only the desired carboxylic acid is converted to the NHS ester. However, for the synthesis of Succinimidyl N-methylanthranilate itself from N-methylanthranilic acid, the inherent reactivity difference between the carboxylic acid and the N-methylamino group generally provides sufficient selectivity.

Sustainable and Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of Succinimidyl N-methylanthranilate synthesis, this can be addressed by:

Atom Economy: Developing catalytic methods that minimize the formation of stoichiometric byproducts, such as the urea derivatives from carbodiimide coupling agents.

Use of Greener Solvents: Exploring the use of more environmentally benign solvents or even solvent-free reaction conditions. While challenging for this specific reaction due to solubility and reactivity issues, research in this area is expanding.

Catalytic Approaches: The development of catalytic methods for NHS ester formation is a key area of green chemistry research. For instance, the use of organocatalysts or transition metal catalysts could provide more sustainable alternatives to traditional coupling agents.

Purification and Isolation Techniques for High-Purity Research Reagents

Obtaining Succinimidyl N-methylanthranilate of high purity is essential for its use in research, particularly in applications like bioconjugation where impurities can lead to undesirable side reactions. The primary impurities to be removed are the unreacted starting materials (N-methylanthranilic acid and NHS) and the coupling agent byproducts (e.g., DCU or the water-soluble urea from EDC).

Crystallization: If the product is a stable, crystalline solid, crystallization from a suitable solvent system is an effective method for purification. The choice of solvent is critical to ensure high recovery of the pure product while leaving impurities in the mother liquor.

Chromatography: Column chromatography, particularly using silica (B1680970) gel, is a widely used technique for purifying NHS esters. Current time information in Kansas City, MO, US. A suitable eluent system is chosen to effectively separate the product from impurities based on their polarity. For instance, a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) with a more polar solvent like ethyl acetate (B1210297) can be used to elute the components from the column.

Precipitation: In some cases, the product can be precipitated from the reaction mixture by adding a non-solvent, leaving the impurities dissolved.

The purity of the final product is typically assessed by analytical techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual impurities.

Mass Spectrometry (MS): To verify the molecular weight of the compound.

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

| Technique | Description |

| Crystallization | Purification of solid compounds based on differences in solubility. |

| Column Chromatography | Separation of components in a mixture based on their differential adsorption to a stationary phase. |

| Precipitation | Separation of a substance from a solution by making it insoluble. |

| NMR Spectroscopy | Provides detailed information about the structure of a molecule. |

| Mass Spectrometry | Measures the mass-to-charge ratio of ions to identify and quantify molecules. |

| HPLC | A technique used to separate, identify, and quantify each component in a mixture. |

Chemical Reactivity, Reaction Mechanisms, and Stability Profiles

Nucleophilic Acyl Substitution Mechanisms Involving the Succinimidyl Ester

The principal reaction mechanism for succinimidyl esters, including succinimidyl N-methylanthranilate, is nucleophilic acyl substitution. This reaction involves the attack of a nucleophile on the carbonyl carbon of the ester, leading to the displacement of the N-hydroxysuccinimide (NHS) leaving group. masterorganicchemistry.com This process is highly efficient for forming stable covalent bonds, most notably amide bonds with primary amines. nih.govnih.gov

Kinetic studies on N-hydroxysuccinimide esters reveal that the aminolysis process is complex. For the aminolysis of anisoyl-NHS in aqueous dioxane solutions, the reaction shows a first-order dependence on the amine concentration. This is in contrast to the reaction in anhydrous dioxane, which follows a two-term rate equation, suggesting a change in the reaction pathway from a nonaqueous to an aqueous solvent system. The rate of reaction is also influenced by the basicity of the amine, with more basic amines generally reacting faster.

A critical competing reaction is the hydrolysis of the succinimidyl ester, especially in aqueous environments used for bioconjugation. nih.govnih.gov Studies on dithiobis(succinimidyl propionate) (DSP) monolayers have shown that the heterogeneous hydrolysis rate constant can be significantly higher than the aminolysis rate constant, which can reduce the efficiency of protein immobilization. nih.govnih.govacs.org The hydrolysis of these esters is first-order with respect to hydroxide (B78521) ion concentration in the pH range of 7.6 to 11.1.

| Reaction | Reactant | Conditions | Rate Constant (k) | Reference |

| Aminolysis | Anisoyl-NHS | Aqueous Dioxane | First-order in [amine] | |

| Hydrolysis | Anisoyl-NHS | pH 7.6-11.1 | First-order in [OH-] | |

| Heterogeneous Hydrolysis | DSP Monolayer | Borate Buffer (pH 8.5) | Significantly higher than aminolysis | nih.govnih.govacs.org |

Solvent polarity plays a crucial role in the reaction pathways of nucleophilic acyl substitution. The transition from an anhydrous solvent like dioxane to an aqueous system can disproportionately decrease the rate of the amine-catalyzed pathway compared to the uncatalyzed pathway. This highlights the importance of the reaction medium in controlling the kinetics and mechanism of acylation.

Temperature is another critical factor influencing reaction rates. As with most chemical reactions, increasing the temperature generally increases the rate of both aminolysis and hydrolysis, following the principles of chemical kinetics. youtube.com For instance, the thermal degradation of some compounds is significantly accelerated at higher temperatures. nih.gov Therefore, controlling the temperature is essential for managing the reaction's progress and minimizing side reactions like hydrolysis. youtube.com

Specific Reactivity with Diverse Nucleophiles

Succinimidyl esters are known for their reactivity towards a variety of nucleophiles, although their primary targets are primary amines.

The coupling of succinimidyl esters with primary amines to form stable amide bonds is a cornerstone of bioconjugation chemistry. nih.govnih.govresearchgate.net This reaction is typically performed in buffered aqueous solutions at a pH range of 6 to 9. nih.govnih.gov The efficiency of this coupling is, however, often compromised by the competing hydrolysis reaction. nih.govnih.gov Studies have indicated that under conditions of low protein concentration and near-physiological pH, physical adsorption of proteins may be more likely than covalent linkage. nih.govnih.gov The pKa of the amine also plays a role, with less basic amines showing slower reaction rates.

While primary amines are the most common targets, the succinimidyl ester can also react with other nucleophilic groups. Thiols (sulfhydryl groups) are particularly important in protein chemistry. thermofisher.com While maleimides and haloacetyls are more commonly used for specific thiol modification, succinimidyl esters can react with thiols, though generally less efficiently than with primary amines. thermofisher.com The reaction with hydroxyl groups (alcohols) is also possible but is generally much slower and less efficient than aminolysis. In the absence of free sulfhydryls, iodoacetyl groups, another type of reagent, can react with other amino acids like histidine and tryptophan, and this reactivity can be pH-dependent. thermofisher.com

Stability and Degradation Pathways in Varied Chemical Environments

The stability of succinimidyl N-methylanthranilate is a critical consideration for its storage and use. Like other succinimidyl esters, it is susceptible to degradation, primarily through hydrolysis.

The rate of hydrolysis is highly dependent on the pH of the environment. In acidic conditions, the ester is relatively stable. However, as the pH increases towards alkaline conditions, the rate of hydrolysis increases significantly. The degradation process involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to the formation of N-methylanthranilic acid and N-hydroxysuccinimide.

Hydrolytic Stability of the Succinimidyl Ester Linkage

The utility of Succinimidyl N-methylanthranilate in bioconjugation and labeling is critically dependent on the stability of its succinimidyl ester linkage in aqueous environments. This linkage is susceptible to hydrolysis, a reaction that competes with the desired aminolysis (reaction with primary amines). nih.gov

The rate of hydrolysis is significantly influenced by pH. In aqueous solutions, the succinimidyl ester group is prone to cleavage, yielding N-hydroxysuccinimide and N-methylanthranilic acid. This process is accelerated under alkaline conditions. nih.govresearchgate.net For instance, studies on similar NHS-activated ester monolayers have shown that at a pH of 8.5, the characteristic infrared signal of the ester decreases by over 50% in less than 8 minutes. nih.gov The hydrolysis reaction generally follows pseudo-first-order kinetics. nih.gov

The competition between hydrolysis and aminolysis is a key consideration in practical applications. At near-physiological pH (6 to 9), both reactions occur simultaneously. nih.gov The rate of aminolysis is dependent on the concentration and nucleophilicity of the target amine, while the rate of hydrolysis is primarily dependent on the hydroxide ion concentration (pH). nih.gov In many scenarios, particularly with low concentrations of the target protein or biomolecule, hydrolysis can be the dominant reaction pathway, potentially reducing the efficiency of covalent labeling. nih.gov

Table 1: Factors Influencing the Hydrolysis of Succinimidyl Esters

| Factor | Effect on Hydrolysis Rate | Scientific Rationale |

|---|---|---|

| pH | Increases with increasing pH | The hydroxide ion is a potent nucleophile that attacks the carbonyl carbon of the ester. |

| Temperature | Increases with increasing temperature | Provides the necessary activation energy for the hydrolysis reaction. |

| Buffer | Buffer type and concentration can influence the rate. | Some buffer components can act as nucleophiles and catalyze hydrolysis. |

| Solvent | Presence of organic co-solvents can alter the rate. | Changes in solvent polarity can affect the stability of the transition state. |

Photochemical Stability and Degradation Kinetics

The N-methylanthranilate portion of the molecule confers specific photochemical properties. Anthranilate derivatives are known to be photoactive, absorbing UV radiation, which can lead to various photochemical reactions, including photodegradation. nih.govresearchgate.net The Scientific Committee on Consumer Safety (SCCS) has noted that methyl-N-methylanthranilate is phototoxic. jesozio.comeuropa.eu

Upon absorption of UV light, the N-methylanthranilate moiety can be excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. nih.gov This triplet state is a key intermediate in photochemical reactions. It can be quenched by molecular oxygen, leading to the formation of reactive singlet oxygen, a species that can cause oxidative damage to other molecules. nih.gov Studies on the closely related menthyl anthranilate have shown that it is highly fluorescent and that its triplet state is efficiently quenched by oxygen, with singlet oxygen quantum yields in the range of 0.09-0.12. nih.gov

The photodegradation of the anthranilate ring can proceed through oxidation initiated by these reactive oxygen species. researchgate.net The kinetics of this degradation would depend on factors such as the intensity and wavelength of the light source, the concentration of the compound, and the presence of quenchers or sensitizers in the medium.

Table 2: Photochemical Properties of Anthranilate Derivatives

| Property | Observation | Implication for Succinimidyl N-methylanthranilate |

|---|---|---|

| UV Absorption | Strong absorption in the UV-A range. researchgate.net | The molecule is susceptible to excitation by sunlight and common laboratory UV sources. |

| Fluorescence | Many anthranilate esters are highly fluorescent. nih.gov | The compound may be useful as a fluorescent probe, but this also indicates a pathway for energy dissipation that competes with chemical reactions. |

| Triplet State Formation | Efficient formation of a long-lived triplet state. nih.gov | This triplet state is a key precursor to photodegradation and the generation of reactive oxygen species. |

| Singlet Oxygen Generation | Can act as a photosensitizer to produce singlet oxygen. nih.govresearchgate.net | This can lead to the oxidative degradation of the molecule itself or other nearby molecules. |

Thermal Stability and Storage Considerations for Research Applications

The thermal stability of Succinimidyl N-methylanthranilate is a crucial factor for its storage and handling. As with most succinimidyl esters, the compound is sensitive to both heat and moisture. researchgate.net The presence of heat can accelerate the rate of hydrolysis, especially if moisture is present.

For long-term storage, it is recommended to keep the compound in a cool, dry environment. Storing the solid compound at low temperatures, such as -20°C, and under a dry, inert atmosphere (e.g., argon or nitrogen) is advisable to minimize degradation. researchgate.net When stored as a solution, anhydrous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) should be used, and the solution should be stored in small aliquots at low temperatures to prevent repeated freeze-thaw cycles and exposure to atmospheric moisture upon opening. researchgate.net

The thermal decomposition of the N-methylanthranilate core itself involves processes like decarboxylation at higher temperatures. researchgate.net However, for most research applications involving bioconjugation, the more immediate concern is the hydrolysis of the succinimidyl ester, which can occur at much lower temperatures, including room temperature, in the presence of water. researchgate.net

Table 3: Storage Recommendations for Succinimidyl Esters

| Condition | Recommendation | Rationale |

|---|---|---|

| Form | Solid (lyophilized powder) | More stable than solutions. |

| Temperature | -20°C or lower | Reduces the rate of thermal decomposition and hydrolysis. |

| Atmosphere | Dry, inert gas (e.g., argon, nitrogen) | Minimizes exposure to moisture, which is required for hydrolysis. |

| In Solution | Use anhydrous solvents (e.g., DMF, DMSO); store in aliquots | Prevents hydrolysis and degradation from repeated freeze-thaw cycles. |

Derivatization and Scaffold Modification Strategies for Enhanced Functionality

The Succinimidyl N-methylanthranilate structure offers several avenues for derivatization to enhance its functionality for specific applications. These modifications can be targeted at either the N-methylanthranilate scaffold or by utilizing the reactivity of the succinimidyl ester.

The N-methylanthranilate core can be modified prior to the introduction of the succinimidyl ester. For example, substituents can be added to the aromatic ring to alter its electronic properties, which could, in turn, affect its fluorescence quantum yield, emission wavelength, or photochemical stability.

The primary utility of Succinimidyl N-methylanthranilate is its ability to act as a labeling reagent. The succinimidyl ester readily reacts with primary amines on biomolecules like proteins and peptides to form a stable amide bond. nih.gov This reaction effectively couples the N-methylanthranilate moiety to the target molecule, allowing it to function as a fluorescent tag or a chromophoric probe.

Furthermore, the synthesis of related compounds, such as Ethyl N-methylanthranilate, suggests that the ester group of the parent N-methylanthranilic acid can be varied. nih.gov While this specific position is occupied by the succinimidyl group in the title compound, this highlights the chemical tractability of the anthranilate scaffold. The synthesis of methyl N-methylanthranilate itself can be achieved through methods like the reductive alkylation of methyl anthranilate. google.comprepchem.com These synthetic routes provide opportunities to introduce isotopic labels or other functional groups into the core structure before the final activation with N-hydroxysuccinimide.

Advanced Spectroscopic Characterization and Elucidation of Electronic Structure

Electronic Absorption and Fluorescence Spectroscopy

The electronic absorption and emission properties of Succinimidyl N-methylanthranilate are primarily governed by the N-methylanthranilate fluorophore. The succinimidyl group, while crucial for its chemical reactivity, generally has a minor influence on the principal absorption and emission bands.

Detailed Analysis of Excitation and Emission Profiles

The excitation spectrum of Succinimidyl N-methylanthranilate is expected to closely mirror its absorption spectrum, with a primary absorption band in the ultraviolet region. N-methylanthranilic acid, the parent chromophore, exhibits absorption maxima that can be used to predict the behavior of its NHS ester. nih.gov The emission spectrum is anticipated to show a characteristic Stokes shift, with the emission maximum occurring at a longer wavelength than the excitation maximum. Fluorescent Red Mega 485 NHS-ester, for example, has an excitation maximum at 482 nm and an emission maximum at 559 nm in a phosphate (B84403) buffer. sigmaaldrich.com

Determination of Fluorescence Quantum Yield and Lifetime

Solvatochromic and Thermochromic Effects on Spectroscopic Properties

The sensitivity of a fluorophore's spectral properties to the polarity of its solvent environment is known as solvatochromism. The N-methylanthranilate moiety is expected to exhibit solvatochromic shifts, where changes in solvent polarity can lead to shifts in the absorption and emission maxima. This is a valuable property for probing the local environment of the molecule. Similarly, thermochromic effects, or changes in spectral properties with temperature, can provide insights into the molecule's dynamic behavior and its interactions with its surroundings.

Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure, functional groups, and bonding within Succinimidyl N-methylanthranilate.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| Asymmetric C=O Stretch (Succinimidyl Ester) | ~1775 | Characteristic of the NHS ester |

| Symmetric C=O Stretch (Succinimidyl Ester) | ~1736 | Characteristic of the NHS ester |

| Amide I | ~1640 | C=O stretching of the amide |

| Amide II | ~1540 | N-H bending and C-N stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic and Stereochemical Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise chemical structure and dynamic features of Succinimidyl N-methylanthranilate. While a complete, experimentally determined NMR spectrum for this specific compound is not available in the cited literature, a predicted spectrum can be constructed based on data for its constituent parts: the succinimide (B58015) ring and the N-methylanthranilate moiety. hmdb.canih.govepfl.chspectrabase.comsigmaaldrich.com

The ¹H NMR spectrum is expected to show signals for the aromatic protons of the anthranilate ring, the N-methyl protons, and the methylene (B1212753) protons of the succinimide ring. The chemical shifts of these protons are influenced by their local electronic environment. The ¹³C NMR spectrum will similarly display distinct signals for each carbon atom in the molecule, providing a carbon fingerprint.

Predicted ¹H and ¹³C NMR Chemical Shifts for Succinimidyl N-methylanthranilate

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | 110 - 150 |

| N-CH₃ | ~2.8 | ~30 |

| Succinimide CH₂ | ~2.7 | ~25 |

| Succinimide C=O | - | ~170 |

| Ester C=O | - | ~165 |

High-Resolution Mass Spectrometry for Investigating Reaction Intermediates and Complex Products

High-resolution mass spectrometry (HRMS) is indispensable for confirming the molecular weight and elemental composition of Succinimidyl N-methylanthranilate and for studying its fragmentation patterns, which can reveal details about its structure and reactivity. nih.gov The fragmentation of N-hydroxysuccinimide esters under mass spectrometric conditions, such as in electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), has been studied. nih.gov

The interpretation of MS/MS data for molecules containing an NHS ester can be complex due to the formation of a new amide bond upon reaction, leading to unique fragmentation pathways. nih.gov Common fragmentation patterns can help in the identification of cross-linked peptides in proteomics studies. nih.gov For Succinimidyl N-methylanthranilate, key fragmentation would likely involve the loss of the N-hydroxysuccinimide group and further fragmentation of the N-methylanthraniloyl cation.

Expected Fragmentation Ions in the Mass Spectrum of Succinimidyl N-methylanthranilate

| Fragment | Description |

| [M - HOSu]⁺ | Loss of N-hydroxysuccinimide |

| [N-methylanthraniloyl]⁺ | The acylium ion formed after loss of HOSu |

| Further fragments | Resulting from the breakdown of the anthraniloyl ring |

X-ray Crystallography for Solid-State Structural Elucidation and Crystal Packing of Succinimidyl N-methylanthranilate

Comprehensive searches of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any publicly available single-crystal X-ray diffraction data for Succinimidyl N-methylanthranilate. The solid-state structure, including precise bond lengths, bond angles, and crystal packing information, has not been reported in the scientific literature to date.

Elucidation of the three-dimensional structure of Succinimidyl N-methylanthranilate through X-ray crystallography would provide invaluable insights into its molecular conformation and intermolecular interactions in the solid state. Such data would be crucial for understanding its physical and chemical properties and for computational modeling studies.

Should crystallographic data become available, a detailed analysis would involve the determination of the unit cell parameters, space group, and the asymmetric unit. Key structural features to be analyzed would include the planarity of the N-methylanthranilate and succinimide rings, the torsion angles defining the orientation of these two moieties relative to each other, and the bond lengths and angles of the ester linkage.

Furthermore, an analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, which govern the supramolecular architecture of the compound in the solid state.

Applications in Chemical Biology, Materials Science, and Analytical Chemistry

Utilization as a Fluorescent Labeling Reagent for Biomolecules (In Vitro Research)

Succinimidyl N-methylanthranilate is an amine-reactive fluorescent dye, meaning it readily reacts with primary amino groups, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form stable amide bonds. This property makes it a useful reagent for attaching a fluorescent tag to various biomolecules, enabling their detection and analysis.

The most documented application of Succinimidyl N-methylanthranilate is in the fluorescent labeling of proteins and peptides. The succinimidyl ester group of the molecule reacts efficiently with the primary amines on proteins and peptides in a process known as acylation.

A general procedure for labeling proteins involves dissolving the protein in a suitable buffer, often with a slightly alkaline pH (e.g., pH 8.35) to ensure the deprotonation of the amine groups, which enhances their nucleophilicity. Succinimidyl N-methylanthranilate, typically dissolved in an organic solvent like dimethylformamide (DMF), is then added to the protein solution. The reaction is allowed to proceed at room temperature, after which it can be stopped by the addition of a quenching reagent like hydroxylamine. The labeled protein can then be purified from the excess, unreacted dye. google.com

In a specific application, Succinimidyl N-methylanthranilate has been used to label extracellular proteins for affinity screening. In one such study, 50 mg of the dye in 5 mL of dry DMF was added to a 25 mL protein solution at pH 8.35. The reaction was stirred for 2 hours at room temperature before being stopped. google.com

Furthermore, this reagent is utilized in solid-phase peptide synthesis to create fluorogenic substrates for enzymes like matrix metalloproteinases (MMPs). In this strategy, the N-methylanthraniloyl group acts as a fluorophore which is quenched by a suitable quencher group also incorporated into the peptide sequence. When the peptide is cleaved by the protease, the fluorophore and quencher are separated, leading to an increase in fluorescence. A typical protocol involves reacting a resin-bound peptide with Succinimidyl N-methylanthranilate in a solvent like N-methylpyrrolidone (NMP) with a base such as diisopropylethylamine (DIEA) for several hours. scribd.com

Table 1: Key Parameters for Protein and Peptide Labeling with Succinimidyl N-methylanthranilate

| Parameter | Value/Condition | Source |

| Target Functional Group | Primary Amines (e.g., Lysine, N-terminus) | google.com |

| Reaction pH | ~8.35 | google.com |

| Solvent for Dye | Dimethylformamide (DMF) | google.com |

| Reaction Time | 2 hours (for protein in solution) | google.com |

| Reaction Time | 16 hours (for solid-phase peptide synthesis) | scribd.com |

| Quenching Reagent | Hydroxylamine hydrochloride | google.com |

Currently, there is a lack of specific, documented methodologies for the direct labeling of nucleic acids and oligonucleotides using Succinimidyl N-methylanthranilate in the available scientific literature. While the compound is listed in catalogues of fluorescent probes for biomolecule labeling, which often include nucleic acids, detailed protocols or research findings for this specific application are not readily found. scribd.com

Similar to nucleic acids, there is a scarcity of specific research detailing the direct application of Succinimidyl N-methylanthranilate for the fluorescent labeling of carbohydrates and lipids. While general methods for labeling these biomolecules exist, specific protocols or studies employing this particular reagent are not well-documented in the reviewed scientific literature.

Development of Fluorescent Probes and Chemosensors

The inherent fluorescence of the N-methylanthraniloyl group makes Succinimidyl N-methylanthranilate a potential building block for the creation of more complex fluorescent probes and chemosensors.

While the fluorescent properties of the N-methylanthraniloyl moiety are known, there is limited specific information in the scientific literature on the development and application of probes derived directly from Succinimidyl N-methylanthranilate for intracellular and subcellular probing in cell-based research.

The primary application of Succinimidyl N-methylanthranilate in the context of sensing is in the creation of fluorogenic protease substrates, as mentioned previously. scribd.com In these systems, the N-methylanthraniloyl group serves as a FRET (Förster Resonance Energy Transfer) donor, and its fluorescence is quenched by a suitable acceptor. Cleavage of the peptide by a specific protease separates the donor and acceptor, resulting in a detectable fluorescent signal. This principle allows for the sensitive detection of enzyme activity.

Beyond this application in protease activity sensing, there is a lack of specific research on the design of fluorescent sensors derived from Succinimidyl N-methylanthranilate for the direct detection of other ions or small molecules. The compound is also known to be a precursor in the synthesis of N-methylanthraniloyl-CoA, a key intermediate in the biosynthesis of certain alkaloids. grafiati.comresearchgate.net

Application in Synthetic Polymer Chemistry and Advanced Materials Science

The unique chemical architecture of Succinimidyl N-methylanthranilate allows for its use in the modification and functionalization of a wide range of materials. Its utility stems from the ability of the N-hydroxysuccinimide (NHS) ester to react specifically with primary amine groups under mild conditions, forming a stable amide bond. researchgate.netthermofisher.com This reaction is a cornerstone of bioconjugation and surface chemistry. thermofisher.comamerigoscientific.com

Functionalization of Polymeric Materials for Specific Applications

Succinimidyl N-methylanthranilate serves as an effective agent for imparting fluorescence to polymeric materials. Polymers that are synthesized or modified to present primary amine groups on their surface can be covalently labeled with this reagent. nih.govpolysciences.com The process involves the reaction of the polymer's amine groups with the NHS ester of the Succinimidyl N-methylanthranilate, which attaches the fluorescent N-methylanthranilate tag to the polymer backbone. amerigoscientific.commdpi.com

This functionalization is critical for applications where tracking or visualization of the polymer is necessary. For instance, fluorescently tagged polymers can be used in the development of sensors, advanced coatings, or to study the distribution and degradation of polymer-based drug delivery vehicles. The intrinsic fluorescence of the N-methylanthranilate group, which is known to exhibit a distinct blue fluorescence, allows for sensitive detection. chemicalbook.comresearchgate.net

The general strategy for this functionalization is summarized in the table below:

| Step | Description | Key Chemical Group | Purpose |

|---|---|---|---|

| 1 | Polymer Preparation | Primary Amine (-NH₂) | Introduce reactive sites onto the polymer surface or backbone. polysciences.com |

| 2 | Labeling Reaction | N-Hydroxysuccinimide (NHS) Ester | Covalently attach the fluorescent tag to the amine groups on the polymer. amerigoscientific.commdpi.com |

| 3 | Purification | N/A | Remove unreacted Succinimidyl N-methylanthranilate and byproducts. aatbio.com |

| 4 | Characterization | N-methylanthranilate | Confirm the presence and quantity of the fluorescent tag on the polymer using spectroscopy. researchgate.net |

Development of Bio-conjugate Materials and Surface Modifications

The creation of bio-conjugate materials, where a synthetic material is linked to a biological molecule, is a major application of amine-reactive chemistry. thermofisher.commdpi.com Succinimidyl N-methylanthranilate is well-suited for this purpose, particularly for modifying surfaces to interact with or immobilize biomolecules. nih.govnih.gov Surfaces made of glass, gold, or various polymers can be pre-treated to bear primary amine functionalities and then reacted with Succinimidyl N-methylanthranilate. nih.govacs.org This process coats the surface with a fluorescent layer.

Alternatively, and more directly, the reagent can be used to label proteins, peptides, or amine-modified nucleic acids. nih.govthermofisher.com Primary amines are abundant in proteins, located at the N-terminus and on the side chains of lysine residues. thermofisher.com By reacting a protein with Succinimidyl N-methylanthranilate, a fluorescent tag is attached, enabling the study of protein interactions, their localization within cells, or their binding to specific sites on a material. This is fundamental for developing diagnostic biochips, biocompatible coatings, and materials for tissue engineering. amerigoscientific.comnih.gov

Reagent in High-Throughput Screening (HTS) Assays for Compound Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify "hits"—molecules that interact with a biological target. nih.gov Fluorescence-based assays are among the most dominant methods in HTS due to their high sensitivity, versatility, and amenability to automation. nih.gov

Succinimidyl N-methylanthranilate functions as a fluorescent labeling reagent within this context. Its role is to covalently attach a fluorescent probe to one of the interacting partners in an assay, such as a protein or peptide. broadinstitute.org The N-methylanthranilate portion of the molecule acts as the fluorophore, providing the signal for detection. researchgate.netrsc.org

For example, in a screening campaign to find inhibitors of a particular enzyme, the enzyme could be labeled with Succinimidyl N-methylanthranilate. The interaction of the labeled enzyme with potential inhibitors could then be monitored by changes in the fluorescence signal (e.g., fluorescence polarization or intensity). This allows for the rapid and quantitative assessment of thousands of compounds, accelerating the identification of potential drug candidates. nih.gov

| HTS Assay Component | Function of Succinimidyl N-methylanthranilate | Principle of Detection |

|---|---|---|

| Target Protein/Peptide | Covalently labels the target via reaction with primary amines (lysine residues, N-terminus). thermofisher.comnih.gov | The N-methylanthranilate tag provides a stable fluorescent signal. researchgate.netrsc.org |

| Assay Readout | Enables detection of binding events or conformational changes. | Changes in fluorescence properties (e.g., intensity, polarization) indicate an interaction between the labeled target and a test compound. nih.gov |

Applications in Advanced Analytical Detection Methodologies and Chromatography

In analytical chemistry, particularly in separation sciences like High-Performance Liquid Chromatography (HPLC), the detection of analytes with low intrinsic response to standard detectors (e.g., UV-Vis) presents a significant challenge. Chemical derivatization is a powerful strategy to overcome this limitation. nih.govwelch-us.com It involves reacting the analyte with a reagent to form a derivative that has superior detection properties.

Succinimidyl N-methylanthranilate is an ideal pre-column derivatization reagent for analytes containing primary amine groups, such as amino acids, peptides, and certain pharmaceuticals, that lack a natural fluorophore. nih.govnih.gov The analytical workflow involves mixing the sample with the reagent prior to injection into the HPLC system. The NHS ester reacts with the amine-containing analytes, tagging them with the fluorescent N-methylanthranilate group. ucsd.eduyoutube.com

This derivatization enhances analytical performance in several ways:

This approach allows for the highly sensitive and selective analysis of crucial biological compounds in complex samples, which is vital in clinical diagnostics, metabolomics, and pharmaceutical quality control. nih.govyoutube.com

Theoretical and Computational Studies of Succinimidyl N Methylanthranilate

Structure-Property Relationship Studies for Rational Design

Further research and publication in the field of computational chemistry are required to provide the necessary data to thoroughly address the theoretical aspects of Succinimidyl N-methylanthranilate.

Future Research Directions and Emerging Paradigms for Succinimidyl N Methylanthranilate

Integration with Advanced Microscopy and Imaging Techniques (Excluding Clinical Imaging)

The N-methylanthranilate fluorophore, the active component of Succinimidyl N-methylanthranilate, possesses intrinsic photophysical properties, such as a characteristic blue-violet fluorescence, that are ripe for exploitation by advanced microscopy techniques. thermofisher.com Future research will likely focus on harnessing and optimizing these properties for super-resolution microscopy (SRM) modalities like Stochastic Optical Reconstruction Microscopy (STORM), Photoactivated Localization Microscopy (PALM), and Stimulated Emission Depletion (STED) microscopy. These techniques bypass the diffraction limit of light, offering unprecedented views of subcellular architecture. rsc.orgacs.orgnih.gov

A critical area of investigation will be the photostability and quantum yield of the N-methylanthranilate fluorophore once conjugated to a biomolecule. While the compound is known to be fluorescent, its performance in the demanding environment of SRM, which requires bright and robust probes, needs to be systematically characterized. rsc.org Research into the photophysics of related anthranilate derivatives has shown they can populate a triplet state, which can lead to photobleaching or the generation of singlet oxygen. lumiprobe.com Future work could involve modifying the core structure to enhance photostability, for instance, by introducing electron-withdrawing or -donating groups to tune the excited-state properties and minimize intersystem crossing.

Furthermore, techniques that provide exceptional axial (z-axis) resolution, such as Metal-Induced Energy Transfer (MIET) microscopy, could benefit from probes based on Succinimidyl N-methylanthranilate. fluidic.com MIET relies on the distance-dependent quenching of a fluorophore near a metal surface to determine its axial position with nanometer precision. fluidic.com Future studies could explore the use of biomolecules labeled with Succinimidyl N-methylanthranilate to map 3D cellular structures near surfaces with high accuracy.

Development of Photoactivatable or Caged Derivatives for Spatiotemporal Control

A significant leap forward for Succinimidyl N-methylanthranilate will be the development of "caged" or photoactivatable versions. This paradigm allows for precise control over the molecule's reactivity and fluorescence in space and time. researchgate.netnih.gov The core strategy involves chemically modifying the N-methylanthranilate fluorophore with a photolabile protecting group, rendering it non-fluorescent or unreactive. nih.gov Upon irradiation with a specific wavelength of light, this "cage" is cleaved, restoring the molecule's function.

Future research will focus on designing and synthesizing such derivatives. A common approach involves installing a photolabile group, such as a 2-nitrobenzyl or dimethoxynitrobenzyl moiety, onto the anthranilate ring. nih.gov This modification can quench fluorescence through mechanisms like Förster Resonance Energy Transfer (FRET) or photoinduced electron transfer. The succinimidyl ester group would remain intact, allowing the caged compound to be conjugated to a target biomolecule in its inactive state. Subsequent, targeted illumination would then "un-cage" the fluorophore, enabling localized fluorescent signaling or reaction. This would be invaluable for pulse-chase experiments to track protein dynamics and for high-contrast imaging in dense molecular environments.

| Probe Type | Activation Mechanism | Potential Advantage | Research Focus |

| Caged Fluorophore | Photolytic cleavage of a quencher group | Spatiotemporal control of fluorescence | Synthesis of photolabile N-methylanthranilate derivatives |

| Photoactivatable Label | Light-induced conformational change or reaction | High signal-to-noise ratio imaging | Investigating light-induced reactivity of the NHS ester |

Exploration of Supramolecular Interactions and Self-Assembly

The chemical structure of Succinimidyl N-methylanthranilate, featuring an aromatic ring, ester, and imide functionalities, provides multiple avenues for engaging in non-covalent supramolecular interactions. Future research is poised to explore how these interactions can be harnessed to create novel, functional biomaterials and sensing platforms.

One promising direction is the investigation of host-guest chemistry. The electron-rich N-methylanthranilate moiety could serve as a "guest" molecule, fitting into the hydrophobic cavity of "host" molecules like cyclodextrins, calixarenes, or cucurbiturils. biotium.com Such encapsulation could profoundly alter the photophysical properties of the fluorophore, potentially enhancing its quantum yield and photostability by shielding it from the aqueous environment and intermolecular quenchers. This could lead to the development of highly sensitive fluorescent probes where the signal is modulated by the host-guest binding event.

Another area of exploration is the potential for self-assembly. The planar aromatic structure of the N-methylanthranilate group could promote π-π stacking interactions between labeled biomolecules under specific conditions, leading to the formation of ordered nanostructures, such as fibers or sheets. Understanding and controlling this self-assembly process could enable the bio-inspired fabrication of new materials with tailored optical and electronic properties.

Sustainable Synthesis and Application Methodologies in a Circular Economy Context

The principles of green chemistry and the circular economy are increasingly influencing the synthesis of fine chemicals. Future research on Succinimidyl N-methylanthranilate will likely focus on developing more sustainable and efficient manufacturing processes. Traditional methods for creating the N-succinimidyl ester often involve multiple steps and the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), which can generate difficult-to-remove byproducts. youtube.com

Recent advances in green chemistry have demonstrated a one-pot, cost-effective method for synthesizing N-substituted succinimides using succinic anhydride (B1165640), an amine, and catalytic zinc in acetic acid. jenabioscience.com A key research goal will be to adapt such efficient, one-pot methodologies to the synthesis of Succinimidyl N-methylanthranilate, thereby reducing waste, energy consumption, and the use of hazardous reagents.

From a circular economy perspective, research could explore the use of bio-based feedstocks for the synthesis. For example, succinic acid can be produced via fermentation of sugars, and anthranilic acid is a known metabolite in microorganisms. Utilizing these renewable starting materials would significantly reduce the carbon footprint associated with the compound's production.

| Synthesis Step | Traditional Method | Green Chemistry Approach |

| Succinamic Acid Formation | Reaction of succinic anhydride and amine | Integrated into one-pot synthesis |

| Cyclization to Imide | Requires dehydrating agents (e.g., Ac₂O, DCC) | Catalytic cyclization (e.g., with Zinc/Acetic Acid) jenabioscience.com |

| Overall Process | Multi-step, potential for waste | One-pot, higher atom economy |

Synergistic Applications with Nanomaterials for Enhanced Performance

The covalent attachment of Succinimidyl N-methylanthranilate to nanomaterials presents a powerful strategy for creating hybrid systems with enhanced functionality. The highly reactive N-hydroxysuccinimide (NHS) ester group readily forms stable amide bonds with primary amines, a common functional group on the surface of modified nanoparticles. rsc.orgnih.gov

Future research will explore the conjugation of Succinimidyl N-methylanthranilate to a variety of nanomaterials, including:

Quantum Dots (QDs): Attaching the N-methylanthranilate fluorophore could serve to functionalize the QD surface for further specific bioconjugation or to act as a FRET partner with the QD, creating ratiometric nanosensors.

Gold Nanoparticles (AuNPs): The fluorescence of N-methylanthranilate can be quenched by the surface of AuNPs. This phenomenon can be exploited to design "turn-on" sensors where fluorescence is restored upon a specific binding event that displaces the fluorophore from the nanoparticle surface.

Silica (B1680970) Nanoparticles (SiNPs): Porous silica nanoparticles can be loaded with a high density of Succinimidyl N-methylanthranilate, creating exceptionally bright fluorescent labels for sensitive imaging applications. acs.org

Magnetic Nanoparticles (MNPs): Functionalizing MNPs with this fluorophore would create dual-modality probes for combined magnetic resonance imaging (MRI) and fluorescence imaging, enabling multiscale analysis from whole-organism to the cellular level. acs.org

These synergistic combinations promise to overcome limitations of individual components, leading to probes with superior brightness, photostability, and targeting capabilities.

Advanced Bioengineering and Biosensing Applications (Cell-Free and In Vitro Systems)

Cell-free protein synthesis (CFPS) systems and other in vitro diagnostic platforms are rapidly emerging as powerful tools for synthetic biology, prototyping genetic circuits, and point-of-care diagnostics. A key requirement in these systems is the ability to detect and quantify the synthesized proteins or other target molecules quickly and efficiently.

Succinimidyl N-methylanthranilate is ideally suited for this purpose. As an amine-reactive fluorescent probe, it can be used to label proteins directly within the cell-free reaction mixture. nih.govnih.gov The NHS ester reacts with the primary amines of lysine (B10760008) residues and the N-terminus of the newly synthesized proteins, rendering them fluorescent for subsequent analysis by methods like SDS-PAGE with in-gel fluorescence scanning or microplate assays. This approach avoids the need for genetically encoded tags like GFP, which can sometimes interfere with protein folding and function.

Future research will focus on optimizing labeling protocols within these systems and developing integrated biosensors. For example, Succinimidyl N-methylanthranilate could be used as a reporter molecule in cell-free biosensors designed to detect specific enzymes or metabolites that produce or consume amine-containing compounds. lumiprobe.com The open nature of cell-free systems allows for the direct manipulation of the chemical environment, making the integration of chemical probes like Succinimidyl N-methylanthranilate a straightforward and powerful strategy for creating novel diagnostic devices.

Q & A

Q. What is the primary application of succinimidyl N-methylanthranilate in biochemical studies?

Succinimidyl N-methylanthranilate is a derivatization reagent widely used for covalent modification of primary amines (e.g., lysine residues) in proteins and peptides. Its N-hydroxysuccinimide (NHS) ester group reacts efficiently with amine groups under mild alkaline conditions (pH 7–9), enabling bioconjugation for applications like fluorescent labeling, antibody-drug conjugates, or immobilization on solid supports . Methodologically, reactions are typically conducted in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to avoid hydrolysis of the NHS ester. Optimization includes monitoring reaction kinetics via UV-Vis spectroscopy (e.g., absorbance at 260 nm for released NHS) .

Q. How can researchers validate the purity and stability of succinimidyl N-methylanthranilate?

Purity is assessed using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and UV detection at 260 nm. Stability studies involve storing the compound in desiccated, anhydrous conditions at −20°C, with periodic analysis via thin-layer chromatography (TLC) to detect hydrolysis byproducts (e.g., free N-methylanthranilic acid). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm structural integrity, particularly the succinimidyl and methyl ester functional groups .

Q. What are the key physicochemical properties influencing its solubility and reactivity?

The compound’s solubility profile is critical: it is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Reactivity is pH-dependent, with optimal amine coupling occurring at pH 8.5–9.0. Its molecular weight (165.19 g/mol) and logP (~1.5) affect membrane permeability in cell-based assays. Thermal stability is moderate (decomposition above 150°C), requiring storage below −20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can metabolic engineering enhance the biosynthesis of N-methylanthranilate precursors for succinimidyl derivatives?

Engineered Corynebacterium glutamicum strains overproduce N-methylanthranilate (NMA) via heterologous expression of Ruta graveolens anthranilate N-methyltransferase (anmt). Key steps include:

- Redirecting carbon flux into the shikimate pathway by upregulating aroG (feedback-resistant DAHP synthase).

- Co-expressing ah (adenosylhomocysteinase) to regenerate S-adenosylmethionine (SAM), the methyl donor for NMA synthesis.

- Fed-batch fermentation with glucose yields ~0.5 g·L⁻¹ NMA, validated via LC-MS/MS .

Q. What mechanistic insights explain its efficacy as a quorum sensing inhibitor in Pseudomonas aeruginosa?

Methyl N-methylanthranilate disrupts bacterial communication by competitively inhibiting autoinducer-binding receptors (e.g., LasR). Metabolomic studies reveal downregulation of lasI (autoinducer synthase) and virulence factors (e.g., pyocyanin). Experimental protocols include:

Q. How do reaction conditions influence NHS ester hydrolysis rates during protein labeling?

Hydrolysis competes with amine coupling, reducing labeling efficiency. Kinetic studies show:

- Hydrolysis half-life (t₁/₂) in aqueous buffers: ~10–30 minutes at pH 7.4 (37°C).

- Stabilization using 10–20% DMSO or reducing temperature to 4°C.

- Quantification via RP-HPLC or mass spectrometry to distinguish labeled proteins from hydrolyzed byproducts .

Q. What analytical strategies resolve contradictions in cross-linking efficiency reported across studies?

Discrepancies arise from variability in:

- Protein amine accessibility (e.g., surface-exposed vs. buried lysines).

- Molar excess of succinimidyl ester (optimized at 10:1 reagent-to-protein ratio).

- Quenching efficiency (e.g., glycine vs. Tris buffers). Systematic approaches include:

- Circular dichroism (CD) to confirm minimal structural perturbation post-labeling.

- Size-exclusion chromatography (SEC) to assess aggregation due to over-labeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.